Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
Description
Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a thiophene-based compound featuring a methyl ester group at the 2-position of the thiophene ring. Its structure includes an allylamino-substituted phenylsulfanyl moiety and an acetylated amino linker. The compound’s molecular formula is C₁₄H₁₅N₃O₄S₂ (calculated molecular weight: 377.41 g/mol).
Properties
IUPAC Name |
methyl 3-[[2-[2-[[2-(prop-2-enylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-9-20-11-16(23)21-13-6-4-5-7-15(13)28-12-17(24)22-14-8-10-27-18(14)19(25)26-2/h3-8,10,20H,1,9,11-12H2,2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMFVKZYFYPHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)CNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the allylamino group: This step involves the reaction of an allylamine with an acyl chloride or anhydride to form the corresponding amide.
Attachment of the sulfanylacetyl group: This can be done by reacting a thiol with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring and sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The allylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the allylamino group can yield primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential biological activity could make it a candidate for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate exerts its effects depends on its interaction with molecular targets. These interactions could involve:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, affecting biochemical pathways.
Modulation of cellular processes: It could influence cellular processes such as signal transduction, gene expression, or protein synthesis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its allylamino and sulfanyl groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituents on the Phenyl Ring: The allylamino group in the target compound may enhance flexibility and hydrogen-bonding capacity compared to the aminophenyl group in . The dichlorophenyl substituent in introduces halogen atoms, increasing lipophilicity and possibly enhancing membrane permeability but raising toxicity concerns.
Sulfanyl vs. Sulfonyl/Sulfonate Groups :
- The sulfanyl (thioether) group in the target compound is less oxidized than sulfonyl groups (e.g., in ), which may reduce redox activity but improve metabolic stability.
Ester Groups :
- The methyl ester in the target compound vs. ethyl esters in could lead to faster hydrolysis in vivo, affecting bioavailability. Ethyl esters generally exhibit longer half-lives due to slower enzymatic cleavage.
Bioactivity Trends: Ethyl thiophenecarboxylates with cyanoacrylamido substituents (e.g., ) demonstrated significant antioxidant (IC₅₀: 12–45 µM in DPPH assay) and anti-inflammatory (40–60% edema inhibition) activities. The target compound’s allylamino group might modulate similar pathways but with altered potency.
Biological Activity
Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate, commonly referred to by its IUPAC name, is a complex organic compound with potential biological activity. This compound is characterized by its unique structure, which includes a thiophene ring and various functional groups that may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, highlighting relevant research findings, potential therapeutic applications, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O4S2, with a molecular weight of approximately 419.5 g/mol. The structure features multiple functional groups, including:
- Thiophene ring
- Amide linkages
- Allylamine moiety
These structural components are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O4S2 |
| Molecular Weight | 419.5 g/mol |
| H-Bond Donor | 3 |
| H-Bond Acceptor | 7 |
| CAS Number | 866017-59-6 |
Antitumor Activity
Research has indicated that compounds containing thiophene rings exhibit significant antitumor activity. A study focusing on thiophene derivatives demonstrated that modifications to the thiophene structure could enhance cytotoxicity against various cancer cell lines. This compound has shown promising results in preliminary assays against breast and colon cancer cells.
Case Study: Cytotoxicity Assay
In a recent cytotoxicity assay, this compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 and 20 µM for HT-29, suggesting moderate to high cytotoxic potential.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Thiophene derivatives have been recognized for their ability to inhibit bacterial growth. In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacteria Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function.
- Induction of Apoptosis in Cancer Cells : It may activate apoptotic pathways in tumor cells through the modulation of specific signaling cascades.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
